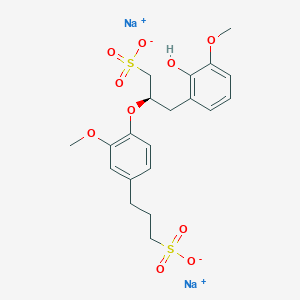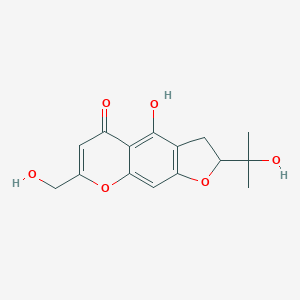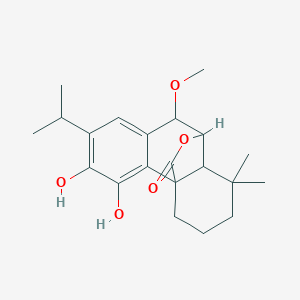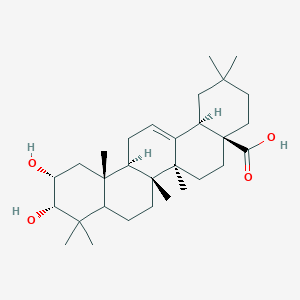
Excisanin A
Overview
Description
Excisanin A is a diterpenoid compound . It has been found to inhibit invasion by suppressing MMP-2 and MMP-9 expression, making it a potential anti-metastatic chemotherapeutic agent for the treatment of breast cancer . It may also be a potent inhibitor of the AKT signaling pathway in tumor cells .
Synthesis Analysis
This compound is a diterpenoid compound purified from Isodon MacrocalyxinD . It has been tested on human Hep3B and MDA-MB-453 cell lines and Hep3B xenograft models .Molecular Structure Analysis
The this compound molecule contains a total of 58 bond(s). There are 28 non-H bond(s), 2 multiple bond(s), 2 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 seven-membered ring(s), 2 ten-membered ring(s), 1 eleven-membered ring(s), 1 ketone(s) (aliphatic), 4 hydroxyl group(s), and 4 secondary alcohol(s) .Chemical Reactions Analysis
This compound has been found to inhibit the proliferation of Hep3B and MDA-MB-453 cells via induction of apoptosis . It also sensitized Hep3B cells to 5-fluorouracil treatment or MDA-MB-453 cells to ADM treatment in vitro .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 350.44 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Anti-Cancer Properties
Excisanin A, a diterpenoid compound purified from Isodon macrocalyxin D, has demonstrated significant anti-cancer properties. A study by Qin et al. (2013) revealed that this compound inhibits the invasive behavior of breast cancer cells through the modulation of the integrin β1/FAK/PI3K/AKT/β-catenin signaling pathway. This includes significant inhibition of cell migration and invasion and suppression of mRNA and protein levels of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9) in a dose-dependent manner (Qin et al., 2013).
Han et al. (2021) further elucidated this compound's effect on human hepatocellular carcinoma cells, showing its potential as a potent HIF-1α inhibitor, suggesting its development for human hepatoma therapy. This includes inhibiting HIF-1α transcriptional activation and protein synthesis, and reducing VEGF protein and mRNA expressions (Han et al., 2021).
Inducing Apoptosis in Cancer Cells
Deng et al. (2006) studied the apoptosis-inducing effect of this compound in human colon cancer SW620 cells, revealing its potential mechanism. The study found that this compound inhibited proliferation and induced apoptosis, activating stress-activated protein kinase (SAPK/JNK) and p38 mitogen-activated protein kinase pathways (Deng et al., 2006).
Inhibition of PKB/AKT Kinase Activity
Deng et al. (2009) also highlighted this compound's role in inhibiting PKB/AKT kinase activity, crucial in the signal pathway of tumor cells. This includes its effect on human Hep3B and MDA-MB-453 cell lines and Hep3B xenograft models, indicating its potential as a chemotherapeutic agent (Deng et al., 2009).
Mechanism of Action
Excisanin A is a diterpenoid compound purified from Isodon MacrocalyxinD . It has been the subject of considerable research due to its strong antitumor activity with low toxicity .
Target of Action
The primary target of this compound is the PKB/AKT kinase . This kinase is a core component of the phosphoinositide 3-kinase/AKT signaling pathway, which is involved in a wide variety of biological processes, including cell proliferation, differentiation, apoptosis, glucose metabolism, and tumorigenesis .
Mode of Action
This compound interacts with its target by inhibiting the activity of PKB/AKT kinase and blocking its signal pathway . This interaction results in the induction of apoptosis in tumor cells, as evidenced by an increase in AnnexinV-positive cells and characteristic morphologic changes of apoptosis in the nucleus .
Biochemical Pathways
The affected pathway is the phosphoinositide 3-kinase/AKT signaling pathway . The inhibition of this pathway by this compound leads to a decrease in the proliferation of tumor cells . Additionally, this compound has been found to suppress the expression of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9), which are key proteins in the metastasis of cancer cells .
Pharmacokinetics
It’s worth noting that the compound’s strong antitumor activity and low toxicity suggest favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of apoptosis in tumor cells and the suppression of tumor growth . In Hep3B xenograft models, this compound remarkably decreased the xenograft tumor size and induced tumor cell apoptosis .
Future Directions
properties
IUPAC Name |
(1R,2R,4R,8S,9R,10S,12S,13R,16R)-2,8,12,16-tetrahydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-9-15-10(21)7-12-19(4)11(18(2,3)6-5-13(19)22)8-14(23)20(12,16(9)24)17(15)25/h10-15,17,21-23,25H,1,5-8H2,2-4H3/t10-,11+,12-,13-,14+,15+,17+,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFENNPKUXFGPST-WEMBNSTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2(C1CC(C34C2CC(C(C3O)C(=C)C4=O)O)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@H](CCC([C@H]1C[C@H]([C@]34[C@H]2C[C@@H]([C@H]([C@H]3O)C(=C)C4=O)O)O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78536-37-5 | |
| Record name | Excisanin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78536-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















